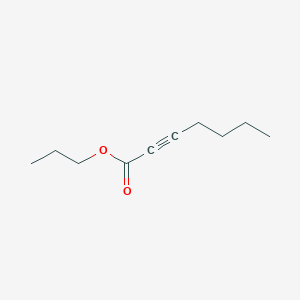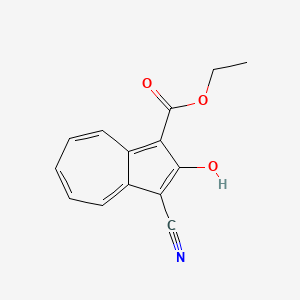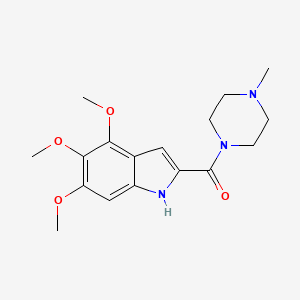
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an indole ring substituted with three methoxy groups, connected via a methanone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The piperazine ring can be prepared by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
The final step involves coupling the indole and piperazine rings through a methanone linkage. This can be achieved by reacting the indole derivative with a suitable acylating agent, such as acetic anhydride, in the presence of a base like pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the indole ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methanone linkage can be reduced to a methylene group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methane.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The methoxy groups on the indole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-methylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone
- (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-3-yl)methanone
- (4-ethylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone
Uniqueness
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone is unique due to the specific substitution pattern on the indole ring and the presence of the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
902330-49-8 |
|---|---|
Formule moléculaire |
C17H23N3O4 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H23N3O4/c1-19-5-7-20(8-6-19)17(21)13-9-11-12(18-13)10-14(22-2)16(24-4)15(11)23-3/h9-10,18H,5-8H2,1-4H3 |
Clé InChI |
UBWDOITYXPUDJI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC3=C(C(=C(C=C3N2)OC)OC)OC |
Solubilité |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


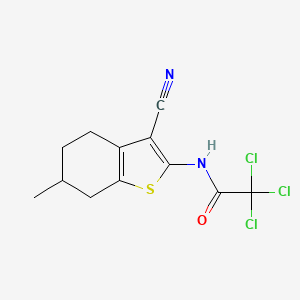
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
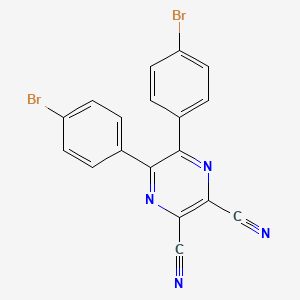
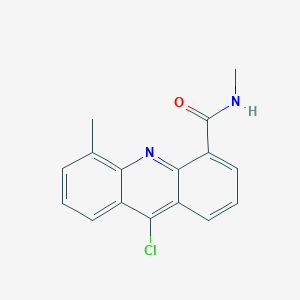
![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)
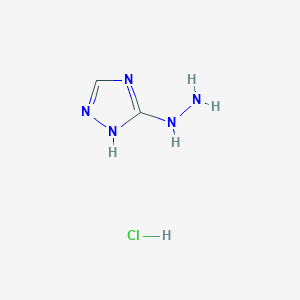



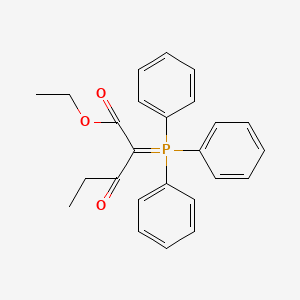

![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
